Nintedanib Dimer Impurity is a significant byproduct encountered during the synthesis of nintedanib, a medication primarily used to treat idiopathic pulmonary fibrosis and certain types of cancer. The dimer impurity arises from the coupling of nintedanib molecules, leading to a compound with the molecular formula and a molecular weight of approximately 965.061 g/mol . This compound is particularly relevant in pharmaceutical formulations as it can affect the purity and efficacy of nintedanib.
The formation of nintedanib dimer impurity typically involves oxidative coupling reactions, where two nintedanib molecules are linked through various reactive intermediates. These reactions can occur under specific conditions, such as acidic or oxidative environments, which may promote dimerization. The stability of nintedanib under different conditions has been studied, revealing that it is susceptible to hydrolytic degradation and oxidative stress, which can contribute to the formation of dimer impurities .
Nintedanib Dimer Impurity is primarily a concern in pharmaceutical development and quality control. Its presence can affect:
Several compounds share structural similarities with nintedanib and its dimer impurity. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Nintedanib | C_{21}H_{24}N_{4}O_{4}S | Tyrosine kinase inhibitor |
Nintedanib Dimer | C_{56}H_{52}N_{8}O_{8} | Dimer impurity formed during synthesis |
Desmethyl Nintedanib | C_{20}H_{23}N_{4}O_{4}S | A common impurity with reduced activity |
Nintedanib Esylate | C_{23}H_{25}N_{5}O_{5}S | A derivative used for improved solubility |
Nintedanib Dimer Impurity is unique due to its specific formation from the coupling of two nintedanib molecules. Unlike other impurities such as desmethyl nintedanib, which result from loss of methyl groups, the dimer represents a direct consequence of reaction conditions during synthesis. This characteristic necessitates targeted strategies for detection and removal to ensure high-quality pharmaceutical products .
The nintedanib dimer impurity is a complex macrocyclic compound formed through the covalent linkage of two nintedanib molecules via a piperazine-acetyl bridge. Its IUPAC name, dimethyl 3,3'-(((((2,2'-(piperazine-1,4-diyl)bis(acetyl))bis(methylazanediyl))bis(4,1-phenylene))bis(azanediyl))bis(phenylmethaneylylidene))bis(2-oxoindoline-6-carboxylate), reflects the following structural features:
The dimer retains key pharmacophores of nintedanib, including the indole-2-one and methylpiperazine groups, but introduces new chiral centers during dimerization.
The dimer impurity is formally identified by:
Property | Value | Source |
---|---|---|
CAS Registry Number | 2410284-90-9 | |
Molecular Formula | C56H52N8O8 | |
Molecular Weight | 965.1 g/mol |
Notably, the molecular formula differs from a simple doubling of nintedanib's formula (C31H33N5O4), indicating the loss of two methyl groups and four hydrogen atoms during dimerization.
The impurity exhibits cis-trans isomerism at the imine bonds connecting the phenylmethaneylylidene groups to the indole cores. Key stereochemical features include:
Purification methods such as methanol/ethyl acetate recrystallization preferentially isolate the (3Z,3'Z) isomer, which elutes at 22.3 minutes in HPLC analyses.
The dimerization occurs via nucleophilic attack of nintedanib's secondary amine on the activated acetyl group of another molecule, followed by piperazine ring closure. This process:
Structural confirmation comes from tandem mass spectrometry (MS/MS) showing characteristic fragments at m/z 483.2 (cleavage at acetyl-piperazine bonds) and nuclear magnetic resonance (NMR) data confirming Z-configuration imines.